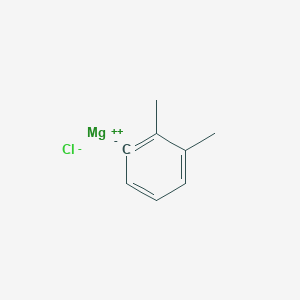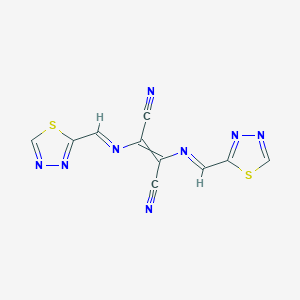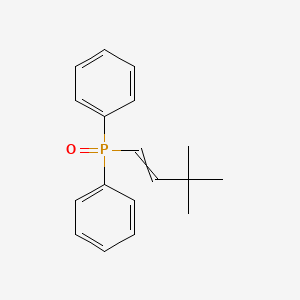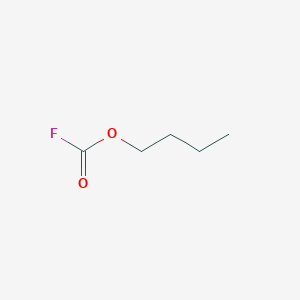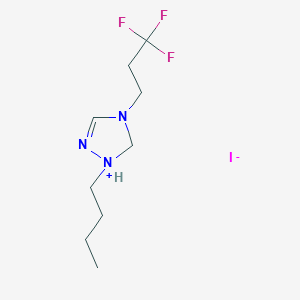
1-Butyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide is a quaternary ammonium salt belonging to the class of 1,2,4-triazolium compounds This compound is characterized by the presence of a butyl group, a trifluoropropyl group, and an iodide ion
Méthodes De Préparation
The synthesis of 1-Butyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide typically involves the quaternization of 1-butyl-4-(3,3,3-trifluoropropyl)-1,2,4-triazole with an iodide source. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
1-Butyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, leading to the formation of different triazolium salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Addition Reactions: The triazolium ring can undergo addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Butyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide has several scientific research applications:
Chemistry: It is used as an ionic liquid in various chemical reactions and processes due to its unique properties, such as low volatility and high thermal stability.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: It is utilized in industrial processes, such as catalysis and material synthesis, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-Butyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide involves its interaction with molecular targets and pathways. The triazolium ring can interact with various enzymes and receptors, potentially modulating their activity. The trifluoropropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparaison Avec Des Composés Similaires
1-Butyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide can be compared with other similar compounds, such as:
1-Butyl-4-(3,3,3-trifluoropropyl)-1H-1,2,4-triazole: Lacks the quaternary ammonium group, resulting in different chemical properties and reactivity.
1-Butyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride: Similar structure but with a chloride ion instead of an iodide ion, which may affect its solubility and reactivity.
1-Butyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide: Another similar compound with a bromide ion, which can also influence its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the iodide ion, which can impart distinct properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
490024-66-3 |
|---|---|
Formule moléculaire |
C9H17F3IN3 |
Poids moléculaire |
351.15 g/mol |
Nom IUPAC |
1-butyl-4-(3,3,3-trifluoropropyl)-1,5-dihydro-1,2,4-triazol-1-ium;iodide |
InChI |
InChI=1S/C9H16F3N3.HI/c1-2-3-5-15-8-14(7-13-15)6-4-9(10,11)12;/h7H,2-6,8H2,1H3;1H |
Clé InChI |
VKPKEGOWRUNAPX-UHFFFAOYSA-N |
SMILES canonique |
CCCC[NH+]1CN(C=N1)CCC(F)(F)F.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2S)-2-methylbutoxy]phenol](/img/structure/B14249518.png)


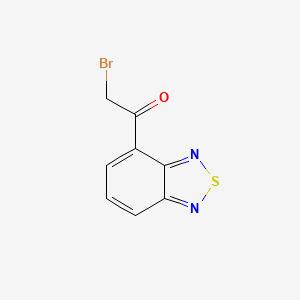
![3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B14249535.png)
![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)
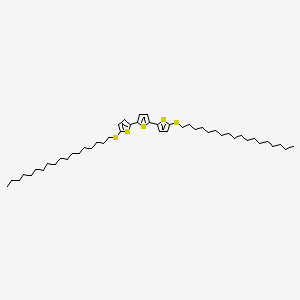
![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)
![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)
